molecular formula C13H17Cl2N3O2 B7466485 (2S,3S)-2-(carbamoylamino)-N-(3,4-dichlorophenyl)-3-methylpentanamide

(2S,3S)-2-(carbamoylamino)-N-(3,4-dichlorophenyl)-3-methylpentanamide

货号 B7466485
分子量: 318.20 g/mol
InChI 键: PIABLFKASOZGLT-CPCISQLKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2S,3S)-2-(carbamoylamino)-N-(3,4-dichlorophenyl)-3-methylpentanamide is a chemical compound that belongs to the class of drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors. This compound has been extensively studied for its potential in treating type 2 diabetes mellitus (T2DM) and other metabolic disorders.

作用机制

(2S,3S)-2-(carbamoylamino)-N-(3,4-dichlorophenyl)-3-methylpentanamide works by inhibiting (2S,3S)-2-(carbamoylamino)-N-(3,4-dichlorophenyl)-3-methylpentanamide, an enzyme that breaks down incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting (2S,3S)-2-(carbamoylamino)-N-(3,4-dichlorophenyl)-3-methylpentanamide, (2S,3S)-2-(carbamoylamino)-N-(3,4-dichlorophenyl)-3-methylpentanamide increases the levels of GLP-1 and GIP, leading to increased insulin secretion and decreased glucagon secretion. This results in better glucose control and improved glycemic outcomes.
Biochemical and Physiological Effects:
Clinical studies have shown that (2S,3S)-2-(carbamoylamino)-N-(3,4-dichlorophenyl)-3-methylpentanamide can improve glycemic control in patients with T2DM. It has been shown to reduce HbA1c levels, fasting plasma glucose levels, and postprandial glucose levels. In addition, (2S,3S)-2-(carbamoylamino)-N-(3,4-dichlorophenyl)-3-methylpentanamide has a low risk of hypoglycemia and weight gain, making it an attractive option for patients with T2DM.

实验室实验的优点和局限性

The advantages of using (2S,3S)-2-(carbamoylamino)-N-(3,4-dichlorophenyl)-3-methylpentanamide in lab experiments include its well-established mechanism of action, its ability to improve glycemic control in patients with T2DM, and its low risk of hypoglycemia and weight gain. However, the limitations of using (2S,3S)-2-(carbamoylamino)-N-(3,4-dichlorophenyl)-3-methylpentanamide in lab experiments include its high cost, the need for specialized equipment and expertise, and the potential for off-target effects.

未来方向

There are several future directions for the study of (2S,3S)-2-(carbamoylamino)-N-(3,4-dichlorophenyl)-3-methylpentanamide. One future direction is the investigation of its potential in treating other metabolic disorders, such as non-alcoholic fatty liver disease (NAFLD) and obesity. Another future direction is the development of more potent and selective (2S,3S)-2-(carbamoylamino)-N-(3,4-dichlorophenyl)-3-methylpentanamide inhibitors with fewer off-target effects. Additionally, the use of (2S,3S)-2-(carbamoylamino)-N-(3,4-dichlorophenyl)-3-methylpentanamide in combination with other antidiabetic medications, such as sodium-glucose cotransporter 2 (SGLT2) inhibitors, could lead to improved glycemic outcomes and reduced cardiovascular risk in patients with T2DM.

合成方法

The synthesis of (2S,3S)-2-(carbamoylamino)-N-(3,4-dichlorophenyl)-3-methylpentanamide involves several steps. The first step is the protection of the amino group of L-leucine with tert-butyloxycarbonyl (Boc) to form Boc-L-leucine. The second step is the coupling of Boc-L-leucine with 3,4-dichlorophenyl isocyanate to form Boc-L-leucine 3,4-dichlorophenyl carbamate. The third step involves the deprotection of the Boc group with trifluoroacetic acid (TFA) to form (2S,3S)-2-(carbamoylamino)-N-(3,4-dichlorophenyl)-3-methylpentanamide.

科学研究应用

(2S,3S)-2-(carbamoylamino)-N-(3,4-dichlorophenyl)-3-methylpentanamide has been extensively studied for its potential in treating T2DM and other metabolic disorders. It works by inhibiting (2S,3S)-2-(carbamoylamino)-N-(3,4-dichlorophenyl)-3-methylpentanamide, an enzyme that breaks down incretin hormones. Incretin hormones stimulate insulin secretion and reduce glucagon secretion, leading to better glucose control. Clinical studies have shown that (2S,3S)-2-(carbamoylamino)-N-(3,4-dichlorophenyl)-3-methylpentanamide can improve glycemic control in patients with T2DM, with a low risk of hypoglycemia and weight gain.

属性

IUPAC Name

(2S,3S)-2-(carbamoylamino)-N-(3,4-dichlorophenyl)-3-methylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2N3O2/c1-3-7(2)11(18-13(16)20)12(19)17-8-4-5-9(14)10(15)6-8/h4-7,11H,3H2,1-2H3,(H,17,19)(H3,16,18,20)/t7-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIABLFKASOZGLT-CPCISQLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC1=CC(=C(C=C1)Cl)Cl)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NC1=CC(=C(C=C1)Cl)Cl)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-2-(carbamoylamino)-N-(3,4-dichlorophenyl)-3-methylpentanamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。